5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol 5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 588673-85-2
VCID: VC2014472
InChI: InChI=1S/C14H19N3OS/c1-5-17-13(15-16-14(17)19)11(4)18-12-7-6-9(2)10(3)8-12/h6-8,11H,5H2,1-4H3,(H,16,19)
SMILES: CCN1C(=NNC1=S)C(C)OC2=CC(=C(C=C2)C)C
Molecular Formula: C14H19N3OS
Molecular Weight: 277.39 g/mol

5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS No.: 588673-85-2

Cat. No.: VC2014472

Molecular Formula: C14H19N3OS

Molecular Weight: 277.39 g/mol

* For research use only. Not for human or veterinary use.

5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol - 588673-85-2

Specification

CAS No. 588673-85-2
Molecular Formula C14H19N3OS
Molecular Weight 277.39 g/mol
IUPAC Name 3-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C14H19N3OS/c1-5-17-13(15-16-14(17)19)11(4)18-12-7-6-9(2)10(3)8-12/h6-8,11H,5H2,1-4H3,(H,16,19)
Standard InChI Key NKIRMRVLGUIHBU-UHFFFAOYSA-N
SMILES CCN1C(=NNC1=S)C(C)OC2=CC(=C(C=C2)C)C
Canonical SMILES CCN1C(=NNC1=S)C(C)OC2=CC(=C(C=C2)C)C

Introduction

Chemical Identity and Molecular Properties

Basic Identifiers

The compound 5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is cataloged under various chemical identification systems. It represents a specialized triazole derivative with specific functional groups that contribute to its unique chemical characteristics. This section details the primary identifiers that precisely define this molecule within chemical databases and literature.

Table 1: Basic Chemical Identifiers

ParameterValue
CAS Number588673-85-2
Molecular FormulaC₁₄H₁₉N₃OS
Molecular Weight277.39 g/mol
IUPAC Name3-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione

The compound possesses a unique chemical signature represented by its specific molecular formula C₁₄H₁₉N₃OS, indicating the precise atomic composition that contributes to its chemical behavior and reactivity patterns . Its molecular weight of 277.39 g/mol places it in the mid-range molecular weight category for drug-like compounds, a range often favored in medicinal chemistry applications.

Advanced Identifiers

Beyond basic identification parameters, this compound is also characterized by more complex identifiers that facilitate precise chemical database categorization and computational chemistry applications. These identifiers enable researchers to perform detailed structure searches and property predictions.

Table 2: Advanced Chemical Identifiers

Identifier TypeValue
InChIInChI=1S/C14H19N3OS/c1-5-17-13(15-16-14(17)19)11(4)18-12-7-6-9(2)10(3)8-12/h6-8,11H,5H2,1-4H3,(H,16,19)
InChIKeyNKIRMRVLGUIHBU-UHFFFAOYSA-N
SMILESCCN1C(=NNC1=S)C(C)OC2=CC(=C(C=C2)C)C
PubChem CID3749631

The International Chemical Identifier (InChI) and its compressed form, the InChIKey, provide a standardized method for representing the chemical structure in a linear string format . These identifiers serve as digital fingerprints of the molecule, enabling unambiguous identification across various chemical databases. The Simplified Molecular-Input Line-Entry System (SMILES) notation offers an alternative text representation of the chemical structure, facilitating computational analysis and database searching.

Structural Characteristics

Core Structure and Functional Groups

The core structure comprises a 1,2,4-triazole ring, which is a five-membered heterocyclic system containing three nitrogen atoms at positions 1, 2, and 4 . This triazole ring serves as the central scaffold upon which other functional groups are attached. At position 3 of the triazole ring, a thiol group (-SH) is present, which contributes significantly to the compound's reactivity profile and potential for derivatization .

An ethyl group is attached to the nitrogen at position 4 of the triazole ring, while position 5 features a more complex substituent - a 1-(3,4-dimethylphenoxy)ethyl group. This latter substituent consists of a 3,4-dimethylphenyl ring connected via an oxygen atom to an ethyl linker, which in turn connects to the triazole ring.

Tautomerism and Structural Dynamics

An important aspect of this compound's structural chemistry involves its potential for tautomerism. The thiol group at position 3 can exist in equilibrium with its thione form, leading to the alternative IUPAC name 3-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione . This tautomerism involves the migration of a hydrogen atom and the rearrangement of double bonds within the molecule.

The tautomeric equilibrium is influenced by factors such as solvent polarity, temperature, and pH, which can shift the balance between the thiol and thione forms. This structural flexibility may have implications for the compound's behavior in biological systems and its interactions with potential molecular targets .

Synthetic Methodologies

General Synthetic Approaches

The synthesis of 5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically follows established procedures for 1,2,4-triazole-3-thiol derivatives. Multiple synthetic routes have been documented in the literature, with variations tailored to optimize yield, purity, and scalability.

One common approach involves a multi-step synthesis starting from appropriate precursors. The general strategy includes the formation of thiosemicarbazide intermediates, followed by cyclization to generate the triazole ring system . This synthetic pathway can be adapted to incorporate the specific 3,4-dimethylphenoxy and ethyl substituents required for the target compound.

Specific Synthesis Protocol

A detailed synthetic procedure for analogous bis-1,2,4-triazole compounds has been described in the literature, which can be adapted for the synthesis of 5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol . The protocol involves the following key steps:

  • Preparation of appropriate thiosemicarbazide derivatives as precursors

  • Cyclization of these precursors in alkaline conditions to form the triazole ring

  • Introduction of specific substituents at the appropriate positions

  • Purification and characterization of the final product

The cyclization step typically involves refluxing the precursor in an alcoholic solution of sodium hydroxide for several hours, followed by acidification to pH 4-5 to isolate the desired product . This synthetic approach offers advantages such as good yields, relatively short reaction times, and straightforward purification procedures.

Chemical Reactivity and Properties

Reactivity Profile

The chemical reactivity of 5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is primarily governed by its key functional groups, particularly the thiol moiety and the triazole ring. The thiol group (-SH) at position 3 is especially reactive, readily participating in a range of transformations that make this compound valuable in organic synthesis and derivatization efforts.

The thiol group exhibits characteristic nucleophilic behavior, readily reacting with electrophiles to form new sulfur-containing derivatives. This reactivity enables the compound to participate in numerous chemical transformations, including:

  • Oxidation reactions: The thiol group can undergo oxidation to form disulfides, sulfenic acids, sulfinic acids, or sulfonic acids, depending on the oxidizing agent and reaction conditions.

  • Alkylation reactions: The thiol functionality can react with alkylating agents to form thioethers, expanding the structural diversity of derivatives that can be generated from this compound.

  • Metal complexation: The sulfur atom in the thiol group can coordinate with various metal ions, potentially forming stable metal complexes with unique properties.

Current Research Status and Future Directions

Research Gaps and Opportunities

Despite the potential interest in 5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, there appear to be significant gaps in the published research regarding its detailed characterization and applications. These gaps present opportunities for future research in several areas:

  • Comprehensive physicochemical characterization: Detailed studies of solubility, stability, acid-base properties, and spectroscopic profiles would provide valuable data for researchers working with this compound.

  • Biological activity screening: Systematic evaluation of the compound's activity against various biological targets, including microorganisms, enzymes, and cell lines, would help establish its potential therapeutic applications.

  • Structure-activity relationship (SAR) studies: Synthesis and testing of structural analogs would help identify the key structural features responsible for any observed biological activities, guiding further optimization efforts.

Future Research Directions

Building on the current knowledge of 5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, several promising research directions emerge:

  • Development of improved synthetic methodologies: Research into more efficient, environmentally friendly, and scalable synthetic routes would facilitate broader access to this compound and its derivatives.

  • Exploration of metal complexation properties: Studies on the compound's ability to form complexes with various metal ions could unveil applications in catalysis, sensing, or materials science.

  • Computational studies: Molecular modeling and simulation studies could provide insights into the compound's conformational preferences, reactivity patterns, and potential interactions with biological macromolecules.

  • Derivatization strategies: Investigation of chemical modifications to enhance specific properties or functions could lead to the development of optimized derivatives for targeted applications.

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